molecular formula C12H9N3O2 B12896684 3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one CAS No. 117840-05-8

3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one

Cat. No.: B12896684
CAS No.: 117840-05-8
M. Wt: 227.22 g/mol
InChI Key: YAGJLQQQWDDSKM-UHFFFAOYSA-N
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Description

3-(p-Tolyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of isoxazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3-(p-Tolyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one consists of an isoxazole ring fused to a pyrimidine ring, with a p-tolyl group attached to the isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-methylisoxazole with 1,3-dielectrophiles under reflux conditions in pyridine . Another approach includes the use of Mannich bases in pyridine, leading to the formation of substituted isoxazolopyridines .

Industrial Production Methods

Industrial production methods for 3-(p-Tolyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of partially hydrogenated analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, partially hydrogenated analogs, and substituted isoxazolo[5,4-d]pyrimidines with various functional groups.

Scientific Research Applications

3-(p-Tolyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation, thereby exhibiting antitumor activity . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(p-Tolyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one is unique due to its specific structural features, such as the fusion of the isoxazole and pyrimidine rings and the presence of the p-tolyl group

Properties

CAS No.

117840-05-8

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

3-(4-methylphenyl)-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H9N3O2/c1-7-2-4-8(5-3-7)10-9-11(16)13-6-14-12(9)17-15-10/h2-6H,1H3,(H,13,14,16)

InChI Key

YAGJLQQQWDDSKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC3=C2C(=O)NC=N3

Origin of Product

United States

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